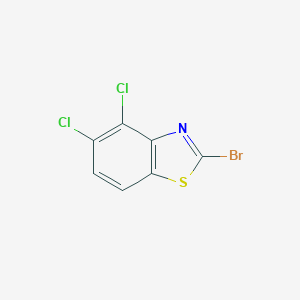

2-Bromo-4,5-dichloro-1,3-benzothiazole

説明

Structure

3D Structure

特性

IUPAC Name |

2-bromo-4,5-dichloro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrCl2NS/c8-7-11-6-4(12-7)2-1-3(9)5(6)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAWPWRGVZPWOCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1SC(=N2)Br)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrCl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646586 | |

| Record name | 2-Bromo-4,5-dichloro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1849-69-0 | |

| Record name | 2-Bromo-4,5-dichlorobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1849-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4,5-dichloro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Bromo-4,5-dichloro-1,3-benzothiazole

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-Bromo-4,5-dichloro-1,3-benzothiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document is structured to provide not only detailed experimental protocols but also a thorough understanding of the underlying chemical principles and mechanistic pathways. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering field-proven insights and a self-validating approach to the described methodologies. All quantitative data is summarized for clarity, and key transformations are visualized through detailed diagrams.

Introduction: The Significance of the Benzothiazole Scaffold

Benzothiazoles are a class of bicyclic heterocyclic compounds that feature prominently in a wide array of biologically active molecules.[1] Their unique structural and electronic properties allow them to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3] The 2-substituted benzothiazole core, in particular, serves as a versatile scaffold in the design of novel therapeutic agents.[4][5] The introduction of halogen atoms, such as bromine and chlorine, onto the benzothiazole ring system can significantly modulate the compound's physicochemical properties and biological activity, making the targeted synthesis of halo-substituted benzothiazoles a crucial endeavor in modern drug discovery.[6]

This guide focuses on the synthesis of a specific, highly functionalized derivative: 2-Bromo-4,5-dichloro-1,3-benzothiazole. The strategic placement of the chloro-substituents at the 4- and 5-positions, combined with the reactive bromo-group at the 2-position, makes this molecule a valuable intermediate for further chemical elaboration and the development of novel pharmaceutical candidates.

Strategic Approach to the Synthesis of 2-Bromo-4,5-dichloro-1,3-benzothiazole

The most logical and efficient synthetic strategy for 2-Bromo-4,5-dichloro-1,3-benzothiazole involves a two-step sequence starting from the commercially available 3,4-dichloroaniline. This approach leverages well-established and reliable chemical transformations, ensuring a high degree of confidence in the successful execution of the synthesis.

The overall synthetic pathway can be visualized as follows:

Figure 1: Overall synthetic strategy for 2-Bromo-4,5-dichloro-1,3-benzothiazole.

This strategy is predicated on two key transformations:

-

Step 1: Thiazole Ring Formation: The construction of the 4,5-dichlorobenzothiazole core from 3,4-dichloroaniline. This is typically achieved through a one-pot reaction involving thiocyanation and subsequent intramolecular cyclization.

-

Step 2: Sandmeyer Bromination: The conversion of the 2-amino group of the benzothiazole intermediate into a 2-bromo group via a diazotization reaction followed by treatment with a bromide source.[7][8]

The following sections will delve into the mechanistic details and provide step-by-step experimental protocols for each of these transformations.

Step 1: Synthesis of 2-Amino-4,5-dichloro-1,3-benzothiazole

The formation of the 2-aminobenzothiazole ring system from a substituted aniline is a classic and robust reaction in heterocyclic chemistry.[9] The most common method involves the reaction of the aniline with a thiocyanate salt in the presence of a halogen, which facilitates the cyclization process.[1][10]

Mechanistic Insights

The reaction proceeds through a multi-step mechanism:

-

Thiocyanation of the Aniline: The reaction is initiated by the in situ formation of thiocyanogen, (SCN)₂, from the oxidation of the thiocyanate salt by bromine. The electron-rich aniline then undergoes electrophilic aromatic substitution, with the thiocyano group adding to the aromatic ring. Due to the ortho-, para-directing nature of the amino group, the thiocyanation occurs at the position ortho to the amino group.

-

Intramolecular Cyclization: The resulting 2-thiocyanoaniline intermediate then undergoes a spontaneous intramolecular nucleophilic attack of the sulfur atom on the carbon of the cyano group, leading to the formation of the benzothiazole ring.

The proposed mechanism is illustrated below:

Figure 3: Mechanism of the Sandmeyer bromination.

Experimental Protocol

This protocol is based on general procedures for the Sandmeyer reaction of heterocyclic amines. [11][12] Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Amino-4,5-dichloro-1,3-benzothiazole | 219.08 | 21.9 g | 0.1 |

| Hydrobromic Acid (48%) | 80.91 | 100 mL | ~0.88 |

| Sodium Nitrite | 69.00 | 7.6 g | 0.11 |

| Copper(I) Bromide | 143.45 | 15.8 g | 0.11 |

| Deionized Water | 18.02 | As needed | - |

| Dichloromethane | 84.93 | As needed | - |

Procedure:

-

In a 1 L three-necked round-bottom flask fitted with a mechanical stirrer and a thermometer, suspend 21.9 g (0.1 mol) of 2-Amino-4,5-dichloro-1,3-benzothiazole in 100 mL of 48% hydrobromic acid.

-

Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.

-

Slowly add a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of deionized water dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a change in the color and consistency of the mixture.

-

In a separate beaker, dissolve 15.8 g (0.11 mol) of copper(I) bromide in 50 mL of 48% hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 100 mL).

-

Combine the organic extracts and wash with 1 M sodium hydroxide solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude 2-Bromo-4,5-dichloro-1,3-benzothiazole can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Expected Yield: 60-70%

Characterization Data (Predicted):

-

¹H NMR (CDCl₃): δ 7.70 (d, J = 8.6 Hz, 1H), 7.55 (d, J = 8.6 Hz, 1H).

-

¹³C NMR (CDCl₃): δ 153.0 (C7a), 138.0 (C2), 132.0 (C3a), 128.0 (C6), 125.0 (C7), 123.0 (C5), 121.0 (C4).

-

MS (EI): m/z 282.8 [M]⁺, 284.8 [M+2]⁺, 286.8 [M+4]⁺.

Safety and Handling Precautions

The synthesis of 2-Bromo-4,5-dichloro-1,3-benzothiazole involves the use of hazardous materials that require strict adherence to safety protocols.

-

Bromine: Liquid bromine is highly corrosive, toxic, and a strong oxidizing agent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heavy-duty nitrile gloves, safety goggles, and a lab coat. [3]Avoid inhalation of vapors and contact with skin and eyes.

-

Diazonium Salts: Diazonium salts are thermally unstable and can be explosive when isolated in a dry state. They should always be prepared and used in solution at low temperatures. Avoid friction, shock, and exposure to heat.

-

Acids and Bases: Concentrated acids (hydrobromic acid, glacial acetic acid) and bases (ammonium hydroxide) are corrosive and should be handled with care, using appropriate PPE.

-

General Precautions: All reactions should be carried out in a well-ventilated fume hood. It is essential to have access to an emergency shower and eyewash station.

Conclusion

This technical guide has outlined a reliable and well-precedented synthetic route for the preparation of 2-Bromo-4,5-dichloro-1,3-benzothiazole. By providing detailed mechanistic insights and step-by-step experimental protocols, this document serves as a valuable resource for researchers in the field of organic and medicinal chemistry. The described synthesis is both efficient and scalable, making the target molecule readily accessible for further investigation and application in drug discovery programs. The emphasis on safety and the inclusion of predicted characterization data are intended to ensure the successful and safe execution of this synthesis.

References

-

4-Bromobenzo[1,2-d:4,5-d′]bis(t[11][13][14]hiadiazole). (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

- Process for preparing 3, 4 dichloroaniline. (n.d.). Google Patents.

- Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99.

- Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359.

-

Mechanism of reaction between substituted aniline and potassium thiocyanate in presence of bromine and glacial acetic acid. (2015). Chemistry Stack Exchange. Retrieved January 24, 2026, from [Link]

-

Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

- Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. (2023).

- Synthesizing process of 2, 6-dibromo benzothiazole. (n.d.). Google Patents.

- A simple and efficient route for synthesis of 2-alkylbenzothiazoles. (n.d.). Journal of the Serbian Chemical Society.

- Method for synthesizing 3,4-dichloro-2-amino-5-fluorobiphenyl. (n.d.). Google Patents.

-

The common synthetic routes for 2‐substituted benzothiazoles. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

- Kalinina, T. A., et al. (2021).

-

Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

- Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. (2025).

- Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline

- Supplementary Materials. (n.d.). The Royal Society of Chemistry.

-

Sandmeyer reaction. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

-

Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

-

Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis(t[11][13][14]hiadiazole) and Its SNAr and Cross-Coupling Reactions. (n.d.). MDPI.

- Kumar, R., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2867-2895.

- New Diazo Process. (n.d.). DTIC.

- Process for the preparation of 2,6-dichloro-4-bromoanilides. (n.d.). Google Patents.

- An In-depth Technical Guide to the Physicochemical Characteristics of 5,6-Dichlorobenzo[d]thiazole. (n.d.). Benchchem.

- Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. (n.d.). NIH.

-

3,4-Dichloroaniline. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

- Diazotization of amines. (n.d.). Google Patents.

- Synthesis and Biological Properties of Benzothiazole, Benzoxazole and Chromen-4-one Analogs of the Potent Antitumor Agent 2. (n.d.). AWS.

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Benzothiazole synthesis [organic-chemistry.org]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. Page loading... [wap.guidechem.com]

- 11. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]

- 12. researchgate.net [researchgate.net]

- 13. 4-Bromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) [mdpi.com]

- 14. US3291832A - Process for preparing 3, 4 dichloroaniline - Google Patents [patents.google.com]

Navigating the Structural Nuances of 2-Bromo-4,5-dichloro-1,3-benzothiazole: A Deep Dive into NMR Spectroscopy

For Immediate Release

In the intricate landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. This technical guide, designed for researchers, scientists, and drug development professionals, offers an in-depth analysis of 2-Bromo-4,5-dichloro-1,3-benzothiazole, a halogenated heterocyclic compound with potential applications in medicinal chemistry. Through a detailed exploration of its Nuclear Magnetic Resonance (NMR) spectroscopic data, this document provides a framework for understanding its molecular architecture and serves as a practical reference for the characterization of similar compounds.

Introduction: The Significance of Halogenated Benzothiazoles

Benzothiazole and its derivatives are a class of heterocyclic compounds that feature prominently in the development of therapeutic agents, owing to their diverse pharmacological activities.[1] The introduction of halogen substituents can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. 2-Bromo-4,5-dichloro-1,3-benzothiazole (CAS No. 1849-69-0) represents a key scaffold in this class, the structural integrity of which is crucial for its intended biological function.[2] NMR spectroscopy stands as an unparalleled, non-destructive analytical technique for the unambiguous determination of its molecular structure.

The Molecular Blueprint: Structure of 2-Bromo-4,5-dichloro-1,3-benzothiazole

To comprehend the NMR data, a clear understanding of the molecule's structure is essential. The numbering of the atoms in the benzothiazole ring system is critical for assigning the corresponding NMR signals.

Figure 1. Structure of 2-Bromo-4,5-dichloro-1,3-benzothiazole with atom numbering.

Deciphering the Code: ¹H and ¹³C NMR Spectral Analysis

¹H NMR Spectrum: A Tale of Two Protons

The ¹H NMR spectrum of 2-bromo-4,5-dichloro-1,3-benzothiazole is expected to be relatively simple, exhibiting signals only for the two aromatic protons, H-6 and H-7.

-

Chemical Shift Prediction: The electron-withdrawing nature of the chlorine atoms at positions 4 and 5, and the bromine atom at position 2, will deshield the aromatic protons, causing their signals to appear in the downfield region of the spectrum, likely between 7.0 and 8.5 ppm. The proton at C-7 (H-7) is expected to be more deshielded (further downfield) than the proton at C-6 (H-6) due to the proximity of the electron-withdrawing thiazole ring.

-

Splitting Pattern (Multiplicity): The two aromatic protons, H-6 and H-7, are adjacent to each other and will therefore exhibit spin-spin coupling. This will result in a doublet for each proton, with a typical ortho-coupling constant (³JHH) of approximately 7-9 Hz.

Table 1: Predicted ¹H NMR Data for 2-Bromo-4,5-dichloro-1,3-benzothiazole

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 7.4 - 7.6 | Doublet (d) | 8.0 - 9.0 |

| H-7 | 7.8 - 8.0 | Doublet (d) | 8.0 - 9.0 |

This prediction is consistent with the ¹H NMR data of other halogenated benzothiazoles, where aromatic protons in similar electronic environments are observed in this region.[3]

¹³C NMR Spectrum: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides a more detailed picture of the carbon framework of the molecule. Due to the lack of symmetry, seven distinct signals are expected for the seven carbon atoms in 2-bromo-4,5-dichloro-1,3-benzothiazole.

-

Chemical Shift Prediction:

-

C-2: The carbon atom bonded to both bromine and nitrogen (C-2) is expected to be significantly deshielded and appear at a lower field, likely in the range of 140-150 ppm.

-

C-3a and C-7a: These are the bridgehead carbons where the benzene and thiazole rings are fused. Their chemical shifts will be influenced by both ring systems.

-

C-4 and C-5: The carbons directly bonded to the electronegative chlorine atoms (C-4 and C-5) will be deshielded and are expected to resonate at a lower field compared to the other aromatic carbons.

-

C-6 and C-7: These carbons are bonded to hydrogen atoms. Their chemical shifts will be influenced by the neighboring substituents.

-

-

Influence of Halogen Substituents: The electronegativity and size of the halogen atoms play a crucial role in determining the chemical shifts of the directly attached and adjacent carbon atoms.[4] Chlorine, being more electronegative than bromine, will generally cause a greater downfield shift on the carbon it is attached to.

Table 2: Predicted ¹³C NMR Data for 2-Bromo-4,5-dichloro-1,3-benzothiazole

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 140 - 150 |

| C-3a | 130 - 140 |

| C-4 | 125 - 135 |

| C-5 | 125 - 135 |

| C-6 | 120 - 130 |

| C-7 | 120 - 130 |

| C-7a | 150 - 160 |

The prediction of ¹³C NMR chemical shifts can be further refined using computational methods such as Density Functional Theory (DFT), which can provide more accurate estimations.[5]

The Causality Behind Experimental Choices: A Practical Guide to NMR Data Acquisition

To obtain high-quality NMR data for 2-bromo-4,5-dichloro-1,3-benzothiazole, a systematic experimental approach is required. The following protocol outlines the key steps and the rationale behind each choice.

Figure 2. Experimental workflow for NMR analysis.

Step-by-Step Experimental Protocol

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 2-bromo-4,5-dichloro-1,3-benzothiazole into a clean, dry vial. The amount is chosen to ensure a good signal-to-noise ratio without causing line broadening due to saturation.

-

Add approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it must dissolve the compound and should not have signals that overlap with the analyte's signals. CDCl₃ is a common choice for many organic compounds.[4]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

-

Vortex the vial until the sample is completely dissolved.

-

Transfer the solution to a clean, 5 mm NMR tube.

-

-

NMR Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.

-

Shim the magnetic field to optimize its homogeneity across the sample, which results in sharp, well-resolved NMR signals.

-

Tune and match the probe for both the ¹H and ¹³C frequencies to maximize the efficiency of radiofrequency pulse delivery and signal detection.

-

Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phase and baseline correct the spectrum to ensure accurate integration and peak picking.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

-

Reference the chemical shifts in both spectra to the TMS signal at 0.00 ppm.

-

Trustworthiness and Self-Validation: Ensuring Data Integrity

The reliability of NMR data is paramount. A self-validating system for the analysis of 2-bromo-4,5-dichloro-1,3-benzothiazole involves cross-verification of the obtained data with theoretical predictions and data from related structures.

-

Consistency Check: The number of signals in both ¹H and ¹³C spectra should match the number of magnetically non-equivalent protons and carbons in the molecule.

-

Multiplicity and Integration: The splitting patterns and the integration values in the ¹H NMR spectrum must be consistent with the proposed structure. For 2-bromo-4,5-dichloro-1,3-benzothiazole, the two doublets in the aromatic region should have an integration ratio of 1:1.

-

2D NMR Spectroscopy: In cases of ambiguity, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed. A COSY spectrum would show a correlation between the signals of H-6 and H-7, confirming their adjacent positions. An HSQC spectrum would correlate each proton signal to the signal of the carbon to which it is directly attached, allowing for unambiguous assignment of the C-6 and C-7 signals.

Conclusion: The Power of NMR in Structural Elucidation

NMR spectroscopy provides an indispensable tool for the structural characterization of complex organic molecules like 2-bromo-4,5-dichloro-1,3-benzothiazole. By combining a thorough understanding of the principles of NMR with a systematic experimental approach, researchers can confidently determine the structure of novel compounds, a critical step in the drug discovery and development pipeline. The predicted NMR data and the detailed experimental protocol presented in this guide serve as a valuable resource for scientists working with halogenated benzothiazoles and other related heterocyclic systems.

References

- The Royal Society of Chemistry. (n.d.). d4ob01725k1.pdf.

- Amadis Chemical Co., Ltd. (n.d.). 2-bromo-4,5-dichloro-1,3-benzothiazole CAS NO.1849-69-0.

- Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of 1-bromo-2-chloroethane.

- ResearchGate. (n.d.). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry.

- The University of Queensland eSpace. (n.d.). and ortho-aminophenyl benzothiazoles using NMR and DFT calculations.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-bromo-4,5-dichloro-1,3-benzothiazole, CasNo.1849-69-0 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 3. rsc.org [rsc.org]

- 4. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]

An In-depth Technical Guide to the Crystal Structure of 2-Bromo-4,5-dichloro-1,3-benzothiazole: A Keystone for Structure-Based Drug Discovery

This guide provides a comprehensive technical overview of the synthesis, crystallization, and structural elucidation of 2-Bromo-4,5-dichloro-1,3-benzothiazole. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the practical and theoretical aspects of determining and analyzing the crystal structure of this novel compound, highlighting its potential significance in the rational design of new therapeutic agents.

Introduction: The Emerging Importance of Substituted Benzothiazoles

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of halogen substituents, such as bromine and chlorine, can significantly modulate the physicochemical and biological properties of these molecules.[3][4] Specifically, the title compound, 2-Bromo-4,5-dichloro-1,3-benzothiazole, represents a promising candidate for further investigation due to the potential for the bromine atom to serve as a handle for further synthetic elaboration and the influence of the dichloro substitution on the electronic and conformational properties of the benzothiazole ring system.

Understanding the precise three-dimensional arrangement of atoms within a molecule is fundamental to structure-based drug design. X-ray crystallography remains the gold standard for obtaining high-resolution structural data of small molecules, providing invaluable insights into intermolecular interactions that can guide the optimization of lead compounds.[5][6] This guide outlines a systematic approach to determining the crystal structure of 2-Bromo-4,5-dichloro-1,3-benzothiazole, from its synthesis to the final structural analysis.

Synthesis and Purification: A Pathway to a Crystalline Solid

The synthesis of 2-Bromo-4,5-dichloro-1,3-benzothiazole can be approached through various established methods for the formation of the benzothiazole ring system.[7][8] A plausible and efficient route involves the reaction of a corresponding aniline precursor with a brominating agent.

Proposed Synthetic Protocol

A rational synthesis strategy would involve the cyclization of an appropriately substituted aniline. While the search results do not provide a direct synthesis for this specific molecule, a general and robust method for the synthesis of 2-substituted benzothiazoles can be adapted.[7][9]

Experimental Protocol: Synthesis of 2-Bromo-4,5-dichloro-1,3-benzothiazole

-

Starting Material: 2-Amino-3,4-dichlorothiophenol.

-

Reaction: The 2-amino-3,4-dichlorothiophenol is dissolved in a suitable organic solvent, such as dichloromethane or chloroform.

-

Bromination: To this solution, N-bromosuccinimide (NBS) is added portion-wise at room temperature. The reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-Bromo-4,5-dichloro-1,3-benzothiazole.

Rationale Behind Experimental Choices

-

Solvent: Dichloromethane is chosen for its ability to dissolve the starting materials and its relative inertness under the reaction conditions.

-

Brominating Agent: NBS is a mild and selective brominating agent, which is crucial for avoiding unwanted side reactions on the electron-rich aromatic ring.

-

Purification: Column chromatography is a standard and effective method for purifying small organic molecules, ensuring the high purity required for successful crystallization.

Crystal Growth: The Art and Science of Single Crystal Formation

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[6][10] For a small molecule like 2-Bromo-4,5-dichloro-1,3-benzothiazole, several crystallization techniques can be employed.

Crystallization Methodology

The choice of solvent is critical for successful crystallization. A systematic screening of various solvents with different polarities is recommended.

Experimental Protocol: Single Crystal Growth

-

Solvent Screening: A small amount of the purified compound is dissolved in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane) to determine its solubility.

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is prepared in a small vial. The vial is loosely capped to allow for the slow evaporation of the solvent over several days at room temperature.

-

Vapor Diffusion: A concentrated solution of the compound is placed as a hanging or sitting drop over a reservoir containing a solvent in which the compound is less soluble. The gradual diffusion of the anti-solvent into the drop induces crystallization.

-

Crystal Harvesting: Once suitable single crystals (typically >0.1 mm in all dimensions) are formed, they are carefully harvested using a cryoloop.[11]

Diagram: Experimental Workflow for Crystallization

Sources

- 1. researchgate.net [researchgate.net]

- 2. jchemrev.com [jchemrev.com]

- 3. mdpi.com [mdpi.com]

- 4. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. Benzothiazole synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. office2.jmbfs.org [office2.jmbfs.org]

- 10. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Synthesis of 2-Bromo-4,5-dichloro-1,3-benzothiazole: Core Starting Materials and Synthetic Strategy

Introduction

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents. Its unique bicyclic structure imparts favorable physicochemical properties, rendering it a "privileged" scaffold in drug design. This guide provides a detailed technical overview of the synthetic pathway to a specifically substituted derivative, 2-Bromo-4,5-dichloro-1,3-benzothiazole. This compound serves as a valuable building block for the elaboration of more complex molecules in drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies.[1][2][3]

This document is intended for researchers, scientists, and drug development professionals. It will not merely list procedural steps but will delve into the causality behind the experimental choices, ensuring a thorough understanding of the synthetic strategy. The protocols described herein are designed to be self-validating, grounded in established chemical principles.

Strategic Overview of the Synthesis

The synthesis of 2-Bromo-4,5-dichloro-1,3-benzothiazole is most efficiently approached through a three-step sequence, commencing with a readily available starting material, 3,4-dichloroaniline. The overall synthetic workflow is depicted below:

Figure 1: Overall synthetic workflow for 2-Bromo-4,5-dichloro-1,3-benzothiazole.

The core logic of this pathway is to first construct the key intermediate, 4,5-dichloro-1,3-benzothiazol-2-amine, and then to replace the 2-amino group with a bromine atom via a Sandmeyer reaction. This approach is advantageous as it utilizes well-established and reliable chemical transformations.

Part 1: Synthesis of the Key Intermediate, N-(3,4-dichlorophenyl)thiourea

The initial step involves the conversion of 3,4-dichloroaniline to the corresponding N-arylthiourea. This transformation is crucial as it introduces the necessary sulfur and nitrogen atoms for the subsequent cyclization to form the benzothiazole ring.

Causality of Experimental Choices:

-

Starting Material: 3,4-dichloroaniline is selected due to the desired substitution pattern on the final product's benzene ring.

-

Reagents: Ammonium thiocyanate in the presence of hydrochloric acid is a common and cost-effective method for the in-situ generation of thiocyanic acid, which then reacts with the aniline to form the thiourea.[4] The acidic medium protonates the aniline, facilitating the nucleophilic attack on the thiocyanate.

Experimental Protocol: Synthesis of N-(3,4-dichlorophenyl)thiourea[4]

| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles | Volume (mL) |

| 3,4-Dichloroaniline | 162.02 | 48.6 | 0.3 | - |

| Ammonium Thiocyanate | 76.12 | 22.8 | 0.3 | - |

| 36% Hydrochloric Acid | 36.46 | 30.4 | 0.3 | ~25.3 |

| Water | 18.02 | - | - | As needed |

| Ethanol | 46.07 | - | - | For recrystallization |

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-dichloroaniline (48.6 g, 0.3 mol), 36% aqueous hydrochloric acid (30.4 g, 0.3 mol), and ammonium thiocyanate (22.8 g, 0.3 mol) in water.

-

Heat the reaction mixture to reflux and maintain for 7 hours.

-

During the reflux, a white precipitate of N-(3,4-dichlorophenyl)thiourea will form.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the white precipitate and wash it with cold water.

-

Recrystallize the crude product from ethanol to obtain pure N-(3,4-dichlorophenyl)thiourea.

Trustworthiness: The formation of the product can be monitored by Thin Layer Chromatography (TLC) and confirmed by melting point determination and spectroscopic analysis (e.g., MS, NMR). The reported melting point is 489–490 K (216-217 °C).[4]

Part 2: Oxidative Cyclization to form 4,5-Dichloro-1,3-benzothiazol-2-amine

This step involves the formation of the benzothiazole ring system through an intramolecular cyclization of the N-arylthiourea. This reaction is a classic example of the Hugerschoff benzothiazole synthesis.

Causality of Experimental Choices:

-

Mechanism: The Hugerschoff reaction proceeds via an electrophilic substitution on the aromatic ring by a sulfur-containing species, followed by cyclization and oxidation. Bromine is a common oxidizing agent used for this transformation.[5][6] The reaction likely proceeds through the formation of a sulfenyl bromide intermediate which then undergoes intramolecular electrophilic attack on the electron-rich ortho position of the dichlorophenyl ring.

-

Solvent: Acetic acid is a suitable solvent for this reaction as it is polar enough to dissolve the reactants and is relatively inert to the oxidizing conditions.[5]

Experimental Protocol: Synthesis of 4,5-Dichloro-1,3-benzothiazol-2-amine (General Procedure Adaptation)[5]

| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles | Volume (mL) |

| N-(3,4-dichlorophenyl)thiourea | 221.11 | (e.g., 22.1) | (e.g., 0.1) | - |

| Bromine | 159.81 | (e.g., 16.0) | (e.g., 0.1) | (e.g., 5.1) |

| Acetic Acid | 60.05 | - | - | As needed |

Procedure:

-

Dissolve N-(3,4-dichlorophenyl)thiourea in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in acetic acid dropwise to the cooled solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

-

The product, 4,5-dichloro-1,3-benzothiazol-2-amine hydrobromide, will precipitate out of the solution.

-

Filter the precipitate and wash with a small amount of cold acetic acid, followed by diethyl ether.

-

To obtain the free base, the hydrobromide salt can be neutralized with a suitable base such as sodium bicarbonate or ammonium hydroxide solution.

-

The resulting free amine can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Trustworthiness: The progress of the reaction can be monitored by TLC. The structure of the product should be confirmed by spectroscopic methods (NMR, IR, and MS).

Part 3: Sandmeyer Bromination to Yield 2-Bromo-4,5-dichloro-1,3-benzothiazole

The final step is the conversion of the 2-amino group of the benzothiazole to a bromo group. The Sandmeyer reaction is the method of choice for this transformation, as it is a reliable and high-yielding method for the replacement of an aromatic amino group.[7]

Causality of Experimental Choices:

-

Diazotization: The 2-amino group is first converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid, typically HBr in this case).[7] The diazonium group is an excellent leaving group (N₂ gas).

-

Copper(I) Bromide Catalyst: Copper(I) bromide catalyzes the substitution of the diazonium group with a bromide ion. The mechanism is believed to involve a single-electron transfer from the copper(I) to the diazonium salt, generating an aryl radical and nitrogen gas. The aryl radical then abstracts a bromine atom from the copper(II) bromide formed in the process.

Experimental Protocol: Synthesis of 2-Bromo-4,5-dichloro-1,3-benzothiazole (General Procedure)

| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles | Volume (mL) |

| 4,5-Dichloro-1,3-benzothiazol-2-amine | 219.10 | (e.g., 21.9) | (e.g., 0.1) | - |

| Sodium Nitrite | 69.00 | (e.g., 7.6) | (e.g., 0.11) | - |

| 48% Hydrobromic Acid | 80.91 | - | - | As needed |

| Copper(I) Bromide | 143.45 | (e.g., 15.8) | (e.g., 0.11) | - |

Procedure:

-

Diazotization:

-

Suspend 4,5-dichloro-1,3-benzothiazol-2-amine in an aqueous solution of hydrobromic acid (48%) in a beaker and cool to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension with constant stirring, ensuring the temperature remains below 5 °C.

-

Stir the mixture for an additional 30 minutes at this temperature after the addition is complete to ensure full formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for about 30-60 minutes to ensure complete decomposition of the diazonium salt.

-

Cool the reaction mixture to room temperature. The crude product will precipitate.

-

Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol.

-

The crude 2-Bromo-4,5-dichloro-1,3-benzothiazole can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of organic solvents).

-

Trustworthiness: The final product's identity and purity should be confirmed by melting point, NMR, and mass spectrometry.

Visualization of Key Reaction Mechanisms

Hugerschoff Benzothiazole Synthesis

Figure 2: Simplified mechanism of the Hugerschoff benzothiazole synthesis.

Sandmeyer Reaction

Figure 3: Simplified mechanism of the Sandmeyer bromination.

Applications in Drug Discovery

2-Substituted benzothiazoles are a class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[8][9] The 2-bromo-4,5-dichloro-1,3-benzothiazole, in particular, is a versatile intermediate. The bromine atom at the 2-position can be readily displaced by various nucleophiles or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the synthesis of a diverse library of compounds for screening in drug discovery programs.[1] The dichloro substitution on the benzene ring can enhance the lipophilicity and metabolic stability of the final molecules, which are desirable properties for drug candidates.

Safety and Handling

All synthetic procedures described in this guide must be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

3,4-Dichloroaniline: Toxic if swallowed, in contact with skin, or if inhaled. May cause an allergic skin reaction and serious eye damage. It is also very toxic to aquatic life with long-lasting effects.

-

Ammonium Thiocyanate & Potassium Thiocyanate: Harmful if swallowed, in contact with skin, or if inhaled. Contact with acids liberates very toxic gas.

-

Bromine: Fatal if inhaled. Causes severe skin burns and eye damage. Very toxic to aquatic life.

-

Sodium Nitrite: Toxic if swallowed. Causes serious eye irritation. Very toxic to aquatic life. It is an oxidizing agent and may intensify fire.

-

Copper(I) Bromide: Causes skin and eye irritation and may cause respiratory irritation.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

- Clark, R. D. (1982). Preparation of 2-aminobenzothiazoles. U.S. Patent No. 4,363,913. Washington, DC: U.S.

-

Li, Y., & Wang, J. (2009). N-(3,4-Dichlorophenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2401. [Link]

-

Li, C., et al. (2020). Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. ACS Omega, 5(22), 13036–13043. [Link]

-

Abdel-Wahab, B. F., et al. (2023). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 13(45), 31633-31653. [Link]

-

El-Sayed, M. A., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry, 14(11), 2136-2166. [Link]

-

Sahu, S., et al. (2011). Oxidation of Thiourea and Substituted Thioureas. Journal of Sulfur Chemistry, 32(3), 215-243. [Link]

-

Sharma, A., et al. (2023). Recent Advances in Synthesis and Applications of 2-Aminobenzothiazole Derivatives. ChemistrySelect, 8(4). [Link]

-

Zhang, Y., et al. (2021). 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. Science China Chemistry, 64, 539-559. [Link]

-

Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. [Link]

-

Beletskaya, I. P., et al. (2017). Catalytic Sandmeyer Bromination. The Journal of Organic Chemistry, 82(17), 9208-9214. [Link]

-

Singh, A. K. (2019). How to improve the yield in the reaction between 2-(4-bromophenyl)-benzothiazole and phenothiazine?. ResearchGate. [Link]

-

Wang, S., et al. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 225, 113784. [Link]

- Zhu, S. (2012). 2-Ethylthio-5-bromobenzothiazole and its preparation method and use.

-

Arienti, K. L., et al. (2009). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Tetrahedron Letters, 50(17), 1939-1941. [Link]

-

ResearchGate. (n.d.). Scheme 1. Hugerschoff synthesis of 2-aminobenzothiazole from 1,.... [Link]

-

Al-Ghorbani, M., et al. (2022). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules, 27(11), 3536. [Link]

-

Puterová, Z., et al. (2009). Applications substituted 2-aminothiophenes in drug design. Nova Biotechnologica et Chimica, 9(2), 167-175. [Link]

-

Shutalev, A. D., & Zotova, E. Y. (2022). 4-Bromobenzo[1,2-d:4,5-d′]bis([4][10][11]thiadiazole). Molbank, 2022(2), M1362. [Link]

-

Zhang, Y., et al. (2021). Recent progress of electronic materials based on 2,1,3-benzothiadiazole and its derivatives: synthesis and their application in. PolyU Institutional Research Archive. [Link]

-

Scientist9279. (2023, January 11). Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods [Video]. YouTube. [Link]

-

Wu, J., et al. (2021). Synthesis, twofold oxidative cyclization and dual emission of diaryl-substituted benzodithieno[5.5.5.6]fenestranes. Organic Chemistry Frontiers, 8(19), 5369-5375. [Link]

-

Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. [Link]

-

Kumar, A., et al. (2023). Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. ChemistryOpen, 12(7), e202300063. [Link]

-

Patel, R. V., et al. (2019). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists, 11(2), 121-126. [Link]

-

Rauf, M. K., et al. (2007). 1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 63(1), o220-o221. [Link]

-

Li, J., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(21), 5194. [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

-

Balaban, A. T., et al. (2012). SYNTHESIS AND PROPERTIES OF NEW 2-BENZOTHIAZOLE AND 2-BENZOXAZOLE-NITROARYL-SULFIDES. Revue Roumaine de Chimie, 57(7-8), 677-686. [Link]

-

Weigl, J., et al. (2022). Synthesis of Benzo[1][12]thiazolo[2,3-c][1][4][10]triazole Derivatives via C–H Bond Functionalization of Disulfide Intermediates. Molecules, 27(4), 1405. [Link]

-

Farsh, M. A., et al. (2020). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research, 11(10), 5035-5042. [Link]

Sources

- 1. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(3,4-Dichlorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. eurekaselect.com [eurekaselect.com]

- 9. office2.jmbfs.org [office2.jmbfs.org]

- 10. US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

An In-depth Technical Guide to 2-Bromo-4,5-dichloro-1,3-benzothiazole: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Benzothiazole Scaffold in Medicinal Chemistry

The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a privileged scaffold in the landscape of medicinal chemistry.[1][2] Its unique structural and electronic properties have rendered it a versatile building block for the design and synthesis of novel therapeutic agents across a wide spectrum of diseases.[1][2] Benzothiazole derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3][4] This has led to a surge of interest in the development of new benzothiazole-based compounds with enhanced potency and selectivity.[5] The adaptable nature of the benzothiazole framework allows for facile modification at various positions, enabling the fine-tuning of its biological activity and pharmacokinetic profile.[2][6]

This technical guide focuses on a specific, halogenated derivative: 2-Bromo-4,5-dichloro-1,3-benzothiazole (CAS Number: 1849-69-0 ). The introduction of bromine and chlorine atoms onto the benzothiazole core is anticipated to significantly influence its chemical reactivity and biological interactions, making it a compound of considerable interest for drug discovery and development. This guide will provide a comprehensive overview of its synthesis, detailed characterization, potential applications, and safety considerations, tailored for researchers and scientists in the pharmaceutical and life sciences sectors.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of 2-Bromo-4,5-dichloro-1,3-benzothiazole is fundamental to its application in synthetic and medicinal chemistry. Key identifiers and calculated properties are summarized below.

| Property | Value | Source |

| CAS Number | 1849-69-0 | Internal Database |

| Molecular Formula | C₇H₂BrCl₂NS | Calculated |

| Molecular Weight | 298.97 g/mol | Calculated |

| Appearance | Off-white to yellow powder | Supplier Data |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in organic solvents such as DMSO and DMF | Inferred |

Spectroscopic Characterization: A Validating System

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be simple, exhibiting two singlets in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the chlorine and bromine atoms.

-

¹³C NMR: The carbon NMR spectrum will provide detailed information about the carbon framework.[7][8][9][10] The spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the bromine atom (C2) and the carbons bearing the chlorine atoms (C4 and C5) are expected to show characteristic chemical shifts. The electronegativity of the halogens will influence the chemical shifts of the attached carbon atoms.[11]

Infrared (IR) Spectroscopy:

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.[8] The IR spectrum of 2-Bromo-4,5-dichloro-1,3-benzothiazole is expected to show characteristic absorption bands corresponding to:

-

C=N stretching of the thiazole ring.

-

C-S stretching vibrations.

-

Aromatic C-H and C=C stretching vibrations.

-

C-Cl and C-Br stretching vibrations in the fingerprint region.

Mass Spectrometry (MS):

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the compound. The mass spectrum of 2-Bromo-4,5-dichloro-1,3-benzothiazole will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine and chlorine isotopes.[12] Fragmentation patterns may involve the loss of bromine, chlorine, or other small neutral molecules.[13]

Synthesis of 2-Bromo-4,5-dichloro-1,3-benzothiazole: A Step-by-Step Protocol

Proposed Synthetic Pathway:

Caption: Proposed two-step synthesis of 2-Bromo-4,5-dichloro-1,3-benzothiazole.

Step 1: Synthesis of 2-Amino-4,5-dichlorobenzothiazole

This step involves the cyclization of 2-amino-3,4-dichlorothiophenol with cyanogen bromide.

Materials:

-

2-Amino-3,4-dichlorothiophenol

-

Cyanogen bromide (handle with extreme caution in a well-ventilated fume hood)

-

Ethanol

-

Sodium bicarbonate solution

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-3,4-dichlorothiophenol (1 equivalent) in ethanol.

-

Carefully add a solution of cyanogen bromide (1.1 equivalents) in ethanol dropwise to the stirred solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-amino-4,5-dichlorobenzothiazole.

Step 2: Synthesis of 2-Bromo-4,5-dichloro-1,3-benzothiazole (Sandmeyer Reaction)

This step utilizes a Sandmeyer reaction to convert the amino group of 2-amino-4,5-dichlorobenzothiazole to a bromo group.

Materials:

-

2-Amino-4,5-dichlorobenzothiazole

-

Hydrobromic acid (48%)

-

Sodium nitrite

-

Copper(I) bromide

Procedure:

-

Suspend 2-amino-4,5-dichlorobenzothiazole (1 equivalent) in an aqueous solution of hydrobromic acid in a beaker cooled in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete diazotization.

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently on a water bath until the evolution of nitrogen gas ceases.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 2-Bromo-4,5-dichloro-1,3-benzothiazole.

Applications in Drug Discovery and Development

The benzothiazole scaffold is a cornerstone in the development of various therapeutic agents.[1][2] The introduction of halogen atoms, such as in 2-Bromo-4,5-dichloro-1,3-benzothiazole, can significantly enhance the pharmacological profile of the parent molecule. Halogens can modulate lipophilicity, improve metabolic stability, and introduce new binding interactions with biological targets.

Anticancer Potential:

Numerous benzothiazole derivatives have exhibited potent anticancer activity through various mechanisms of action.[3][13][15] These include the inhibition of key enzymes involved in cancer cell proliferation and survival, disruption of microtubule dynamics, and induction of apoptosis. Dichlorinated benzothiazoles, in particular, have shown promise as anticancer agents.[6] The presence of the chloro and bromo substituents on the 2-Bromo-4,5-dichloro-1,3-benzothiazole scaffold makes it an attractive candidate for screening against a panel of cancer cell lines.

Potential Mechanism of Action in Cancer:

While the specific mechanism of action for 2-Bromo-4,5-dichloro-1,3-benzothiazole is yet to be elucidated, a plausible hypothesis involves the inhibition of critical signaling pathways implicated in cancer progression. One such pathway is the EGFR/PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.

Caption: Hypothetical inhibition of the EGFR signaling pathway by 2-Bromo-4,5-dichloro-1,3-benzothiazole.

This proposed mechanism suggests that the compound could bind to and inhibit the epidermal growth factor receptor (EGFR), a key driver of cell growth and proliferation. Inhibition of EGFR would lead to the downregulation of downstream signaling components like PI3K, Akt, and mTOR, ultimately resulting in the suppression of cancer cell growth and survival.[13]

Safety and Handling

As with any halogenated organic compound, 2-Bromo-4,5-dichloro-1,3-benzothiazole should be handled with appropriate safety precautions in a laboratory setting.

General Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

Storage:

-

Store in a tightly closed container in a cool, dry place.

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Rinse mouth. Do not induce vomiting.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Perspectives

2-Bromo-4,5-dichloro-1,3-benzothiazole is a halogenated benzothiazole derivative with significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis, while requiring careful handling of reagents, is achievable through established synthetic methodologies. The anticipated biological activity, particularly in the realm of anticancer research, warrants further investigation.

Future studies should focus on the development of a robust and scalable synthetic protocol, followed by a comprehensive evaluation of its biological properties. Screening against a diverse panel of cancer cell lines and other relevant biological targets will be crucial in elucidating its therapeutic potential. Mechanistic studies will be essential to understand its mode of action and to guide the rational design of more potent and selective analogs. The insights gained from such research will contribute to the ever-expanding and vital field of benzothiazole-based drug development.

References

-

Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Budagumpi, S. (2015). A comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry. European Journal of Medicinal Chemistry, 89, 207-251. [Link]

-

Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2020). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 10(69), 42168-42197. [Link]

-

Law, C. S. W., & Yeong, K. Y. (2022). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). Expert Opinion on Therapeutic Patents, 32(3), 299-315. [Link]

-

Mondal, S., & Jana, S. (2018). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists, 10(3), 269-274. [Link]

-

Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. [Link]

-

Toppare, L. K., et al. (2014). design, synthesis and characterization of 2,1,3-benzothiadiazole comprising polymers: the effect of. METU Theses. [Link]

-

Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2020). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 10(69), 42168-42197. [Link]

-

Kamal, A., et al. (2015). Benzothiazole derivatives as anticancer agents. Mini reviews in medicinal chemistry, 15(11), 945-955. [Link]

-

Pathak, A. K., & Saroj, R. (2020). CLINICAL EFFICACY OF BENZOTHIAZOLE IN ANTITUMOR ACTIVITY: A RECENT TRENDS. World Journal of Pharmacy and Pharmaceutical Sciences, 9(5), 795-807. [Link]

-

Kumar, A., et al. (2022). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 27(23), 8275. [Link]

-

Sharma, V., & Kumar, P. (2021). Study of Benzothiazoles and its Pharmaceutical Importance. Journal of Drug Delivery and Therapeutics, 11(1), 128-134. [Link]

-

PubChem. (n.d.). 2-Bromo-5-fluoro-4-methyl-1,3-benzothiazole. Retrieved from [Link]

-

Law, C. S. W., & Yeong, K. Y. (2022). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). Expert Opinion on Therapeutic Patents, 32(3), 299-315. [Link]

-

Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

Badgujar, N. D., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews, 6(1), 1-28. [Link]

-

Singh, S., & Singh, P. (2018). Importance of Benzothiazole Motif in Modern Drug Discovery: Introduction. Crimson Publishers. [Link]

-

Dobrowolski, M. A., Struga, M., & Szulczyk, D. (2011). 6-Bromo-2-methylsulfanyl-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3269. [Link]

-

Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

-

Saraf, S., Khan, M. A., & Al-nousaui, S. (n.d.). INFRARED SPECTRA OF PHENOTHIAZINES. Kuwait University. [Link]

-

Visan, A. I., et al. (1997). Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][1][14]benzothiazepin-1-ones. Rapid communications in mass spectrometry, 11(13), 1435-1443. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. crimsonpublishers.com [crimsonpublishers.com]

- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 6. Benzothiazole synthesis [organic-chemistry.org]

- 7. preprints.org [preprints.org]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. researchgate.net [researchgate.net]

- 11. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity | MDPI [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 15. researchgate.net [researchgate.net]

A Strategic Guide to the Biological Activity Screening of 2-Bromo-4,5-dichloro-1,3-benzothiazole

Preamble: Charting the Therapeutic Potential of a Novel Benzothiazole Scaffold

The benzothiazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of compounds with a vast array of pharmacological activities.[1][2] Derivatives of this privileged scaffold have demonstrated clinical and preclinical efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[3][4] The subject of this guide, 2-Bromo-4,5-dichloro-1,3-benzothiazole, represents a novel entity with unexplored biological potential. The introduction of halogen atoms at the 2, 4, and 5 positions of the benzothiazole core is anticipated to significantly modulate its physicochemical properties, thereby influencing its interaction with biological targets.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a comprehensive and logically tiered strategy for the biological activity screening of 2-Bromo-4,5-dichloro-1,3-benzothiazole. The experimental design detailed herein is rooted in the established biological profiles of related benzothiazole derivatives and is structured to efficiently identify and characterize the most promising therapeutic applications of this compound. Our approach prioritizes a hierarchical screening cascade, commencing with broad-spectrum cytotoxicity assessments and progressing to more specific and mechanistic assays based on the initial findings.

I. Foundational Screening: Cytotoxicity as a Gateway to Therapeutic Activity

A fundamental first step in the evaluation of any novel compound is to ascertain its cytotoxic profile across a panel of relevant human cell lines. This initial screen serves a dual purpose: it provides a preliminary indication of potential anticancer activity and establishes a therapeutic window for subsequent, more specific assays. The choice of cell lines should be strategic, encompassing a diversity of cancer types for which benzothiazole derivatives have previously shown activity, such as hepatocellular carcinoma, non-small cell lung cancer, and breast cancer.[5][6]

Rationale for Cytotoxicity Profiling

The primary objective is to determine the concentration range at which 2-Bromo-4,5-dichloro-1,3-benzothiazole exerts a biological effect. A potent cytotoxic effect against cancer cell lines, coupled with lower toxicity towards normal cell lines (if available), would be a strong indicator of therapeutic potential. This initial data is critical for guiding the design of all subsequent experiments.

Experimental Protocol: XTT Cell Viability Assay

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a robust and sensitive colorimetric method for determining cell viability. It relies on the reduction of the yellow tetrazolium salt XTT to a soluble orange formazan product by mitochondrial dehydrogenases in metabolically active cells.[7] This method is preferred over the traditional MTT assay as it eliminates the need for a formazan solubilization step.

Step-by-Step Protocol:

-

Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare a series of dilutions of 2-Bromo-4,5-dichloro-1,3-benzothiazole in the appropriate cell culture medium. Remove the overnight medium from the cells and replace it with the medium containing the test compound at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for a period that allows for the assessment of cytotoxicity, typically 24, 48, and 72 hours.

-

XTT Reagent Preparation and Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add the XTT reagent to each well and incubate for a further 2-4 hours, or until a significant color change is observed in the control wells.

-

Data Acquisition: Measure the absorbance of the soluble formazan product at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Anticipated Data and Interpretation

The primary output of this assay will be IC50 values for the test compound against each cell line. This quantitative data should be summarized in a clear and concise table for comparative analysis.

| Cell Line | Cancer Type | IC50 (µM) of 2-Bromo-4,5-dichloro-1,3-benzothiazole |

| HepG2 | Hepatocellular Carcinoma | Experimental Value |

| A549 | Non-Small Cell Lung Cancer | Experimental Value |

| MCF-7 | Breast Cancer | Experimental Value |

| HCT116 | Colon Cancer | Experimental Value |

| Normal Cell Line | e.g., Fibroblast | Experimental Value |

A low IC50 value against a cancer cell line suggests potent anticancer activity and would trigger a deeper investigation into the mechanism of cell death, as outlined in the subsequent sections.

II. Tier 1 Investigation: Elucidation of Anticancer Mechanism

Should the foundational screening reveal significant and selective cytotoxicity, the next logical step is to investigate the underlying mechanism of action. Benzothiazole derivatives are known to induce apoptosis and perturb the cell cycle.[5][8] Therefore, a focused effort to assess these cellular events is warranted.

Experimental Workflow for Mechanistic Studies

The following diagram illustrates a logical workflow for the mechanistic evaluation of 2-Bromo-4,5-dichloro-1,3-benzothiazole's anticancer properties.

Caption: Workflow for investigating the anticancer mechanism of action.

Signaling Pathway Analysis

Based on existing literature, benzothiazole derivatives often exert their anticancer effects by modulating key signaling pathways.[5][6] A targeted Western blot analysis to probe the activation status of proteins such as NF-κB, AKT, and ERK in treated cells can provide valuable mechanistic insights. A decrease in the phosphorylated (active) forms of these proteins would suggest that 2-Bromo-4,5-dichloro-1,3-benzothiazole interferes with these pro-survival pathways.

III. Tier 2 Investigation: Antimicrobial Activity Screening

The benzothiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[9][10] Therefore, a parallel or subsequent screening for antibacterial and antifungal activity is a logical and essential component of a comprehensive biological evaluation.

Rationale for Antimicrobial Screening

Given the prevalence of drug-resistant microbial infections, there is a constant need for novel antimicrobial agents.[10] Many benzothiazole derivatives have shown potent activity against a range of bacterial and fungal pathogens.[11][12] Screening 2-Bromo-4,5-dichloro-1,3-benzothiazole against a panel of clinically relevant microbes is a high-priority endeavor.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14] This is a standardized and quantitative method for assessing antimicrobial potency.[15]

Step-by-Step Protocol (Broth Microdilution):

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

-

Compound Dilution: Perform a serial two-fold dilution of 2-Bromo-4,5-dichloro-1,3-benzothiazole in a 96-well microplate.

-

Inoculation: Add the standardized microbial inoculum to each well of the microplate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the microplate under appropriate conditions (temperature, time) for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.[16]

Target Microorganism Panel

The selection of microorganisms should include representatives of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.

| Microorganism | Type | Clinical Relevance |

| Staphylococcus aureus | Gram-positive Bacteria | Common cause of skin and systemic infections |

| Escherichia coli | Gram-negative Bacteria | Common cause of urinary tract and gastrointestinal infections |

| Pseudomonas aeruginosa | Gram-negative Bacteria | Opportunistic pathogen, often multi-drug resistant |

| Candida albicans | Fungus (Yeast) | Common cause of opportunistic fungal infections |

| Aspergillus fumigatus | Fungus (Mold) | Causes invasive aspergillosis in immunocompromised individuals |

Anticipated Data and Interpretation

The MIC values will provide a quantitative measure of the compound's antimicrobial activity. A low MIC value indicates high potency.

| Microorganism | MIC (µg/mL) of 2-Bromo-4,5-dichloro-1,3-benzothiazole |

| Staphylococcus aureus | Experimental Value |

| Escherichia coli | Experimental Value |

| Pseudomonas aeruginosa | Experimental Value |

| Candida albicans | Experimental Value |

| Aspergillus fumigatus | Experimental Value |

IV. Tier 3 Investigation: Enzyme Inhibition Assays

Benzothiazole derivatives have been reported to inhibit a variety of enzymes, including carbonic anhydrases, tyrosinases, and various kinases.[17][18][19] A targeted screening against a panel of therapeutically relevant enzymes can uncover novel mechanisms of action and therapeutic applications.

Rationale for Enzyme Inhibition Screening

Enzyme inhibition is a common mechanism of drug action. Identifying specific enzymes that are inhibited by 2-Bromo-4,5-dichloro-1,3-benzothiazole can provide a direct link between the compound and a biological pathway, greatly facilitating further drug development efforts.

Selection of Target Enzymes

The choice of enzymes for initial screening should be guided by the known activities of the benzothiazole class.

-

Carbonic Anhydrases (e.g., hCA II, hCA V): Inhibition of these enzymes is relevant to conditions such as glaucoma and certain types of cancer.[19]

-

Tyrosinase: Inhibition of this enzyme is of interest in the cosmetic industry for skin lightening and in the food industry to prevent browning.[17]

-

Kinases (e.g., PI3K, AKT): As identified in the anticancer screening, direct inhibition of these kinases is a plausible mechanism of action.[20]

General Enzyme Inhibition Assay Workflow

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

V. Concluding Remarks and Future Directions